3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
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Overview
Description
3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C12H16F3N3O2 and its molecular weight is 291.274. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Acaricidal Activity
Synthesis of New Fluorinated Tebufenpyrad Analogs
Research by Fustero et al. (2008) highlights the synthesis of new fluorinated pyrazoles, utilizing fluorinated alcohols for increased regioselectivity in pyrazole formation. These compounds are used as intermediates to produce fluorinated analogs of Tebufenpyrad, showing strong acaricidal activities comparable or superior to commercial compounds (Fustero et al., 2008).
Chemical Building Blocks
Synthesis of 3-Amino-4-Fluoropyrazoles
Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, important as building blocks in medicinal chemistry. This synthesis involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
Supramolecular Chemistry
Complexes of Palladium(II) Chloride with Pyrazolyl Propanamide Ligands
Research conducted by Palombo et al. (2019) explores the preparation of derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and related ligands, highlighting their coordination to palladium(II) chloride. This work underscores the utility of pyrazolyl propanamides in forming supramolecular structures, crucial for understanding molecular interactions and designing new materials (Palombo et al., 2019).
Fluorinated Heterocycles for pH Measurement
Determination of pKa of Trifluoromethyl Heterocycles
Jones et al. (1996) demonstrated the synthesis of trifluoromethylazoles and determined their pKa values using 19F NMR spectroscopy. This research suggests the potential application of these compounds in measuring pH in biological media, providing a novel approach to biological and chemical analysis (Jones et al., 1996).
Mechanism of Action
Target of Action
It is known that similar compounds have shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes .
Mode of Action
It is known that the presence of three fluorine atoms on the trifluoromethyl group removes their direct participation in the intermolecular interactions, which instead comprise two equivalent pairs of ch⋯o hydrogen bonds between the two epoxide rings augmented by favorable dispersion interactions between the rings themselves .
Biochemical Pathways
It is known that similar compounds can affect the chiral recognition process, where the manner of interaction of one chiral species with another depends on the relative handedness of the two .
Result of Action
It is known that similar compounds can affect the chiral recognition process, leading to the formation of spectroscopically distinct and readily identifiable diastereomers .
Action Environment
It is known that similar compounds can be influenced by environmental factors such as temperature and pressure .
properties
IUPAC Name |
3,3,3-trifluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-9-6-16-18(7-9)8-10-3-1-2-4-20-10/h6-7,10H,1-5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRMMQAAPDFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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